

An In-depth Technical Guide to 10-Methoxycarbamazepine (CAS: 28721-09-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Methoxycarbamazepine**

Cat. No.: **B195698**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of **10-Methoxycarbamazepine** (CAS: 28721-09-7). A significant intermediate in the synthesis of the widely used anticonvulsant drug Oxcarbazepine, **10-Methoxycarbamazepine** is also noted for its potential as an anticonvulsant, purportedly acting via the blockade of voltage-sensitive sodium channels. This document details experimental protocols for its synthesis and subsequent hydrolysis to Oxcarbazepine, summarizes its key chemical and physical properties in tabular format, and provides workflows and a proposed mechanism of action through diagrams.

Chemical Properties and Structure

10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a dibenzazepine derivative. Its structure is characterized by a central seven-membered azepine ring fused to two benzene rings, with a methoxy group at the 10-position and a carboxamide group at the 5-position.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	28721-09-7	[1] [2]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	266.29 g/mol	[3]
Appearance	Off-White to Pale Yellow Solid	[3]
Melting Point	186-188 °C	[4]
Boiling Point	468.0 ± 55.0 °C (Predicted)	[4]
Density	1.31 g/cm ³ (Predicted)	[4]
Solubility	Information not widely available, but expected to be soluble in organic solvents like toluene and dichloromethane.	[4]
Storage	2-8°C, in a cool, dark place.	

Structural Information

Identifier	Value	Source(s)
IUPAC Name	10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide	[5]
SMILES	COc1=CC2=CC=CC=C2N(C(=O)N)C3=CC=CC=C13	[2]
InChI	InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)	[2]
InChIKey	PIZOFBKQWNPKDK-UHFFFAOYSA-N	[2]

Experimental Protocols

Synthesis of 10-Methoxycarbamazepine from 10-Methoxyiminostilbene

This protocol is based on the reaction of 10-methoxyiminostilbene with cyanic acid, generated in situ from an alkali metal cyanate and a mild acidic reagent.[4][6][7]

Materials:

- 10-Methoxyiminostilbene
- Sodium Cyanate (NaOCN)
- Benzoic Acid (or p-Chlorobenzoic Acid)
- Toluene
- 5% Sodium Carbonate Solution
- Water

Procedure:

- To a reaction vessel, add 100 g of 10-methoxyiminostilbene and 1000 mL of toluene.[4]
- Add 274 g of benzoic acid and 370 g of sodium cyanate to the mixture.[4]
- Heat the reaction mixture to reflux temperature with stirring and maintain for 12 hours.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove any solids.[4]
- Wash the clear toluene filtrate with a 5% sodium carbonate solution, followed by a water wash.[4]

- The resulting toluene layer contains **10-Methoxycarbamazepine** and can be used directly in the subsequent hydrolysis step or evaporated to isolate the crude product. A reported yield for a similar synthesis is 80%.[\[8\]](#)

Hydrolysis of **10-Methoxycarbamazepine** to **Oxcarbazepine**

This protocol describes the acid-catalyzed hydrolysis of the enol-ether functionality of **10-Methoxycarbamazepine**.[\[4\]](#)[\[9\]](#)

Materials:

- Toluene solution of **10-Methoxycarbamazepine** (from the previous step) or isolated **10-Methoxycarbamazepine**
- 2N Hydrochloric Acid (HCl) or Oxalic Acid solution
- Water

Procedure:

- Add the toluene layer containing **10-Methoxycarbamazepine** to 1000 mL of 2N hydrochloric acid.[\[4\]](#)
- Heat the biphasic mixture to 75-90°C with vigorous agitation and maintain for 2 hours.[\[4\]](#)
- Cool the mixture to 0-5°C and maintain for 2 hours to allow for the precipitation of Oxcarbazepine.[\[4\]](#)
- Separate the product by filtration.
- The crude Oxcarbazepine can be purified by recrystallization from a suitable solvent system, such as a dichloromethane:methanol mixture.[\[4\]](#)

Alternatively, hydrolysis can be performed using oxalic acid:

- Heat a mixture of 100 g of **10-methoxycarbamazepine** in 1000 ml of water and 69.24 g of oxalic acid to 90°C and maintain for approximately 17 hours.[\[9\]](#)

- Cool the reaction mixture to room temperature, filter the resulting solid, and wash with water. [9]
- The wet material can be further purified by refluxing in a mixture of isopropyl alcohol and water, followed by cooling, filtration, and drying.[9]

Analytical Characterization

The identity and purity of **10-Methoxycarbamazepine** can be confirmed using a combination of chromatographic and spectroscopic techniques.[8][10]

Thin Layer Chromatography (TLC)

TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase for the analysis of related compounds is a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[6]

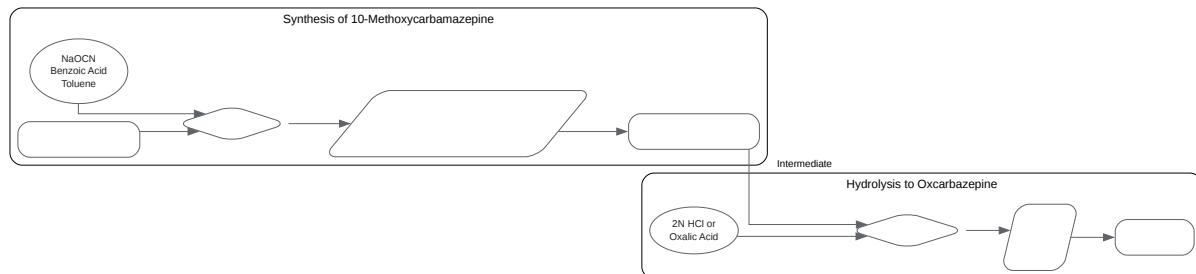
High-Performance Liquid Chromatography (HPLC)

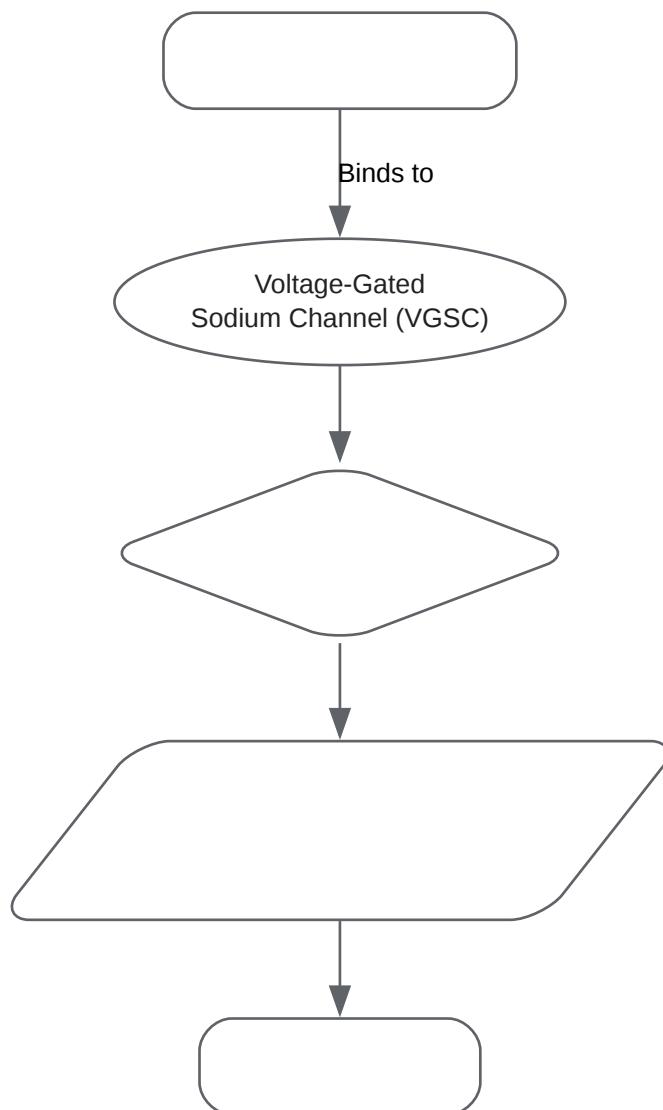
While a specific validated HPLC method for **10-Methoxycarbamazepine** is not readily available in the public literature, methods for the analysis of Carbamazepine, Oxcarbazepine, and their metabolites can be adapted. A reversed-phase C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile is a common starting point.[11][12] UV detection is typically performed at around 285 nm.[12] Purity is often reported to be $\geq 97.5\%$ by HPLC for commercially available standards.[13]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential for the structural elucidation of **10-Methoxycarbamazepine**.[3][10]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. LC-MS data is available on PubChem, showing the expected molecular ion. [5]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxamide and the C-O-C of the methoxy group.[10]

Biological Activity and Mechanism of Action


10-Methoxycarbamazepine is primarily recognized as a key intermediate in the production of Oxcarbazepine, a widely used antiepileptic drug.^{[4][7]} However, it is also suggested to possess intrinsic anticonvulsant properties.


Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anticonvulsant effects of Carbamazepine and its derivatives, including Oxcarbazepine, are primarily attributed to their ability to block voltage-gated sodium channels.^[14] It is proposed that **10-Methoxycarbamazepine** shares this mechanism of action. By binding to the sodium channels, it stabilizes them in the inactivated state, which prevents the high-frequency neuronal firing associated with seizures.

Visualizations

Synthesis and Hydrolysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.usp.org [store.usp.org]
- 2. [GSRS](http://gsrs.ncats.nih.gov) [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]
- 5. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. patents.justia.com [patents.justia.com]
- 8. jopcr.com [jopcr.com]
- 9. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 10-Methoxycarbamazepine analytical standard 28721-09-7 [sigmaaldrich.com]
- 14. Differential block of sensory neuronal voltage-gated sodium channels by lacosamide [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 10-Methoxycarbamazepine (CAS: 28721-09-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195698#cas-number-28721-09-7-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com